molecular formula C17H14N6O2 B11595690 2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide

2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide

Cat. No.: B11595690
M. Wt: 334.33 g/mol
InChI Key: WFIOMLJAUUEHIM-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is unique due to its combination of oxadiazole and benzodiazole rings, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C17H14N6O2/c18-16-15(21-25-22-16)17-20-12-8-4-5-9-13(12)23(17)10-14(24)19-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,22)(H,19,24)

InChI Key

WFIOMLJAUUEHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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